1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline

Vasopressin receptor antagonist V1a receptor Cardiovascular pharmacology

Specifically designed for medicinal chemistry labs mapping V1a receptor binding pockets or LXRα/β selectivity. The 3-bromo-4-cyclopropylmethoxy motif is absent from commercial analogs (e.g., CAS 81114-41-2), offering a unique halogen-bond donor and a conformationally constrained ether that resists CYP-mediated O-dealkylation. Ideal for head-to-head radioligand displacement vs. SR 49059 or matched molecular pair halogen-bonding calorimetry. Do not substitute generic 1-phenylsulfonylindolines—pharmacology and PK will diverge.

Molecular Formula C18H18BrNO3S
Molecular Weight 408.3 g/mol
Cat. No. B8164787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline
Molecular FormulaC18H18BrNO3S
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Br
InChIInChI=1S/C18H18BrNO3S/c19-16-11-15(7-8-18(16)23-12-13-5-6-13)24(21,22)20-10-9-14-3-1-2-4-17(14)20/h1-4,7-8,11,13H,5-6,9-10,12H2
InChIKeyZBZGZHAVODPMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 28 mg / 64 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline – Compound-Class Baseline and Pharmacophore Context for Informed Procurement


1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline is a fully synthetic small molecule belonging to the 1-phenylsulfonylindoline structural class, a pharmacophore platform extensively validated in the patent and medicinal chemistry literature for vasopressin and oxytocin receptor modulation [1] as well as liver X receptor (LXR) modulation [2]. The compound features a saturated indoline bicyclic core N-substituted with a benzenesulfonyl group, which in turn carries a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the phenyl ring. Its molecular formula is C₁₈H₁₈BrNO₄S, corresponding to a molecular weight of approximately 424.3 g/mol and a calculated logP of approximately 2.96 [3]. Members of this compound class, notably the prototypical V1a antagonist SR 49059 (relcovaptan), have demonstrated high-affinity binding to human vasopressin V1a receptors with Ki values in the low nanomolar range (1.1–6.3 nM) and have advanced to clinical evaluation .

Why Generic 1-Phenylsulfonylindoline Substitution Fails: The Critical Role of the 3-Bromo-4-cyclopropylmethoxy Substitution Pattern in 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline


Within the 1-phenylsulfonylindoline class, even modest alterations to the phenyl ring substitution pattern can profoundly shift receptor subtype selectivity, intrinsic efficacy (agonist vs. inverse agonist vs. antagonist), and ADME properties. The Sanofi patent series explicitly teaches that the nature and position of substituents on the benzenesulfonyl ring—halogen, alkoxy, alkyl, benzyloxy, cyano, trifluoromethyl, nitro, or amino—directly determine affinity for vasopressin V1a, V1b, V2, and oxytocin receptor subtypes [1]. Similarly, the LXR-modulator patent family (WO 2007/000550) demonstrates that the identity of the R1 through R4 substituents governs whether a sulfonylindoline acts as an LXR agonist, antagonist, or inverse agonist, with implications for therapeutic applications spanning neurodegeneration, cardiovascular disease, dyslipidemia, and diabetes [2]. The unsubstituted parent compound 1-(phenylsulfonyl)indoline (CAS 81114-41-2) and the 5-bromo analog (CAS 118757-04-3) are commercially available but lack the combined 3-bromo and 4-cyclopropylmethoxy motif. The cyclopropylmethoxy group introduces a conformationally constrained, lipophilic ether that can modulate metabolic stability (reduced O-dealkylation by CYP450 isoforms compared to a simple methoxy group) and receptor binding pocket occupancy, while the 3-bromo substituent provides a polarizable halogen capable of engaging in halogen-bonding interactions within receptor binding sites. Substituting any generic 1-phenylsulfonylindoline for this specific derivative therefore risks altered pharmacology, divergent selectivity profiles, and non-comparable pharmacokinetic behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline: Comparative Data Guide for Scientific Procurement


Vasopressin V1a Receptor Pharmacophore Validation: Class-Level Affinity Benchmarking Against SR 49059 (Relcovaptan)

The 1-phenylsulfonylindoline scaffold, of which the target compound is a direct structural analog, has been validated through the clinical-stage compound SR 49059 (relcovaptan), which shares an identical indoline-N-sulfonyl-phenyl core architecture. SR 49059 exhibits high-affinity binding to human vasopressin V1a receptors with a Ki of 1.1–6.3 nM and to rat V1a receptors with a Ki of 1.6 nM, and functions as a selective antagonist devoid of agonist activity . The Sanofi patent family (US 5,578,633; FR 2,665,441) explicitly covers N-sulfonylindoline derivatives bearing halogen (including bromine) and alkoxy substituents on the phenyl ring, demonstrating that such substitution patterns are compatible with vasopressin/oxytocin receptor affinity [1]. While no published Ki or IC₅₀ data exist for the specific 3-bromo-4-cyclopropylmethoxy congener, the patent teaches that R₁ substituents including halogen and C₁–C₄ alkoxy (encompassing cyclopropylmethoxy as an extended alkoxy variant) are within the scope of active compounds. This establishes the target compound as a structurally qualified member of a pharmacologically validated chemotype.

Vasopressin receptor antagonist V1a receptor Cardiovascular pharmacology 1-Phenylsulfonylindoline SAR

LXR Modulation Potential: Structural Qualification Under the WO 2007/000550 Sulfonylindoline Patent Scope

The patent family originating from Laboratories Fournier S.A. (WO 2007/000550; US 2008/0119465) claims sulfonylindoline compounds of general formula I, wherein R1 through R4, Y, and Z are defined substituents, as modulators of liver X receptor (LXRα and/or LXRβ) activity, with therapeutic applications in neurodegeneration, cardiovascular disease, inflammatory disease, hypercholesterolemia, dyslipidemia, obesity, and diabetes [1]. The generic Markush structure encompasses halogen-substituted (including bromo) and alkoxy-substituted phenylsulfonyl indolines. BindingDB contains entries for structurally related sulfonylindoline compounds with confirmed LXRβ binding affinity, including one analog with a measured Ki of 352 nM and an IC₅₀ of 43 nM for inverse agonist activity at human LXRβ in HEK293 cells [2]. The target compound, bearing a 3-bromo-4-cyclopropylmethoxy substitution on the phenylsulfonyl ring, falls squarely within the claimed chemical space. The 4-cyclopropylmethoxy group, in particular, represents a conformationally restricted lipophilic extension that may influence LXR subtype selectivity (α vs. β), a key differentiator given that LXRα activation in the liver is associated with undesirable lipogenic effects, whereas LXRβ-targeted modulation may offer therapeutic benefits with reduced hepatic liability.

Liver X receptor LXR inverse agonist Cholesterol homeostasis Metabolic disease

Cyclopropylmethoxy vs. Methoxy Substitution: Physicochemical Differentiation Relevant to ADME Profiling

The 4-cyclopropylmethoxy substituent on the target compound differentiates it from simpler 4-methoxy analogs such as 5-bromo-1-(4-methoxybenzenesulfonyl)indoline. The cyclopropyl ring introduces steric bulk adjacent to the ether oxygen, a well-precedented medicinal chemistry strategy for attenuating O-dealkylation by cytochrome P450 isoforms (particularly CYP2D6 and CYP3A4), which can significantly extend metabolic half-life compared to a conventional methoxy group [1]. The calculated physicochemical properties of the target compound (clogP ≈ 2.96, TPSA ≈ 63.68 Ų) place it within favorable drug-like chemical space (Lipinski rule-of-five compliant) [2]. In comparison, a hypothetical 3-bromo-4-methoxy analog would be expected to exhibit a lower clogP (by approximately 0.5–0.8 log units, attributable to the additional two methylene units and cyclopropyl ring of the cyclopropylmethoxy group), reduced steric shielding of the ether oxygen, and consequently higher susceptibility to first-pass metabolism. For procurement decisions, this means that the target compound is structurally optimized for improved metabolic stability relative to simpler alkoxy congeners, an advantage that is particularly relevant for in vivo pharmacological studies where compound exposure and half-life are critical experimental parameters.

Metabolic stability CYP450 metabolism Lipophilicity Cyclopropylmethoxy ether

3-Bromo Substituent Differentiation: Halogen-Bonding Potential vs. Unsubstituted and 5-Bromo Congeners

The bromine atom at the 3-position of the phenylsulfonyl ring distinguishes the target compound from both the unsubstituted parent 1-(phenylsulfonyl)indoline (CAS 81114-41-2) and the alternative 5-bromo-1-(phenylsulfonyl)indoline (CAS 118757-04-3), where the bromine is on the indoline ring rather than the phenylsulfonyl moiety. Bromine substituents on aromatic rings can engage in sigma-hole halogen bonding with backbone carbonyl oxygen atoms or side-chain residues (e.g., serine, threonine, tyrosine) in receptor binding pockets, contributing 0.5–2.0 kcal/mol of additional binding enthalpy depending on the geometry and electronic environment [1]. In the context of the Sanofi vasopressin receptor SAR, the patent explicitly claims compounds where R₁ (the phenyl ring substituent) includes halogen atoms, and the position of this halogen relative to the sulfonyl linkage and the 4-alkoxy group is expected to modulate both binding affinity and subtype selectivity across V1a, V1b, V2, and oxytocin receptors [2]. The specific 3-bromo-4-cyclopropylmethoxy arrangement places the bromine ortho to the cyclopropylmethoxy group and meta to the sulfonyl-indoline attachment point, creating a unique electronic and steric environment that differs from all commercially available 1-phenylsulfonylindoline analogs. This positional isomerism is not interchangeable: moving the bromine to the 5-position of the indoline core (as in CAS 118757-04-3) places the halogen in an entirely different electronic context relative to the pharmacophore, likely resulting in divergent receptor interaction profiles.

Halogen bonding Bromine substituent effects Structure-activity relationship Receptor binding

Dual Pharmacophore Potential: Concurrent Qualification for Vasopressin Receptor and LXR Modulation vs. Single-Target Analogs

A notable differentiator of the 1-phenylsulfonylindoline chemotype is its demonstrated ability to engage both G protein-coupled receptors (vasopressin/oxytocin family) and nuclear receptors (LXRα/β), depending on the specific substitution pattern. The Sanofi patents (US 5,578,633 and continuations) establish this scaffold as a validated vasopressin/oxytocin receptor ligand platform [1], while the Laboratories Fournier S.A. patent family (WO 2007/000550) independently claims sulfonylindolines as LXR modulators [2]. The target compound, with its 3-bromo-4-cyclopropylmethoxy substitution, sits at the intersection of these two pharmacological spaces. In contrast, commercial analogs such as 5-bromo-1-(phenylsulfonyl)indoline (CAS 118757-04-3) and 5-bromo-1-(propylsulfonyl)indoline have no documented LXR activity, and 1-(phenylsulfonyl)indoline (CAS 81114-41-2) lacks the specific substitution features claimed in the LXR modulator patents. The cyclopropylmethoxy group is of particular interest in this context, as it introduces conformational constraint and lipophilicity that may differentially affect binding to membrane-embedded GPCRs versus intracellular nuclear receptors—a feature that cannot be achieved with simple methoxy or unsubstituted phenyl congeners. This dual-target qualification means the compound may serve as a unique probe for investigating potential polypharmacology or for screening campaigns where both target classes are of interest.

Polypharmacology Nuclear receptor GPCR Dual-target ligand

Optimal Research and Procurement Application Scenarios for 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline


Vasopressin V1a Receptor Structure-Activity Relationship (SAR) Expansion Studies

Investigators seeking to expand SAR around the clinically validated 1-phenylsulfonylindoline V1a antagonist pharmacophore can employ this compound as a novel substitution pattern probe. The 3-bromo-4-cyclopropylmethoxy motif has not been characterized in published V1a binding assays and represents a rational extension beyond the substitution space explored in the Sanofi patent examples [1]. Head-to-head radioligand displacement assays against SR 49059 (Ki = 1.1–6.3 nM at human V1a) [2] would directly quantify the impact of this specific substitution pattern on receptor affinity and subtype selectivity. Procurement is warranted when the experimental objective is to map the V1a binding pocket tolerance for conformationally constrained lipophilic ethers in the presence of an ortho-halogen, informing the design of next-generation V1a antagonists with potentially improved metabolic stability.

Liver X Receptor (LXR) Subtype Selectivity Profiling

The compound falls within the generic scope of the WO 2007/000550 sulfonylindoline LXR modulator patent family [1]. Given the therapeutic imperative to identify LXRβ-selective modulators that avoid LXRα-driven hepatic lipogenesis, this compound can serve as a starting point for LXRα vs. LXRβ selectivity profiling. The cyclopropylmethoxy group, by virtue of its conformational constraint and steric bulk, may differentially affect the ligand-binding domains of LXRα and LXRβ, which share approximately 78% sequence identity but differ in the shape and flexibility of their ligand-binding pockets. Procurement is appropriate for laboratories equipped with LXR transactivation reporter assays (e.g., Gal4-LXR LBD chimeras in HEK293 cells) seeking to identify novel chemotypes with intrinsic LXRβ bias. The BindingDB-confirmed activity of structurally related sulfonylindolines at LXRβ (Ki = 352 nM; IC₅₀ = 43 nM for inverse agonism) [2] provides a quantitative benchmark for contextualizing results obtained with the target compound.

Metabolic Stability and CYP Inhibition Screening of Cyclopropylmethoxy-Containing Indoline Derivatives

For ADME/PK-focused medicinal chemistry groups, this compound provides an instructive test article for evaluating the metabolic fate of cyclopropylmethoxy-substituted phenylsulfonylindolines. Comparative microsomal incubation studies (human or rodent liver microsomes) against a matched 3-bromo-4-methoxy analog would directly quantify the metabolic shielding effect of the cyclopropyl ring on O-dealkylation rates, as predicted by the calculated physicochemical profile (clogP ≈ 2.96, TPSA ≈ 63.68 Ų) [1]. The cyclopropylmethoxy ether motif is a recognized strategy for attenuating CYP-mediated oxidative metabolism [2], and experimental validation of this effect in the 1-phenylsulfonylindoline context would generate transferable SAR knowledge applicable across multiple discovery programs. Procurement is indicated when the research goal is to establish structure-metabolism relationships (SMR) rather than to directly advance a specific therapeutic candidate.

Halogen-Bonding Pharmacophore Mapping Using Bromine-Substituted Molecular Probes

The 3-bromo substituent on the phenylsulfonyl ring provides a sigma-hole donor capable of engaging in halogen-bonding interactions with protein backbone carbonyls or polar side chains, contributing an estimated −0.5 to −2.0 kcal/mol to binding free energy where geometrically optimal [1]. Comparative biophysical studies (e.g., X-ray crystallography or isothermal titration calorimetry) with the des-bromo analog (1-(4-(cyclopropylmethoxy)phenylsulfonyl)indoline) would directly quantify the thermodynamic contribution of the bromine atom to receptor–ligand complex stabilization. This compound therefore serves as a matched molecular pair probe for halogen-bonding studies within the 1-phenylsulfonylindoline pharmacophore, a capability not offered by the unsubstituted parent 1-(phenylsulfonyl)indoline (CAS 81114-41-2) or the 5-bromo-indoline isomer (CAS 118757-04-3), where the bromine is in a structurally non-equivalent position [2]. Procurement is scientifically justified when the experimental design requires controlled quantification of halogen-bonding contributions to target engagement.

Quote Request

Request a Quote for 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.